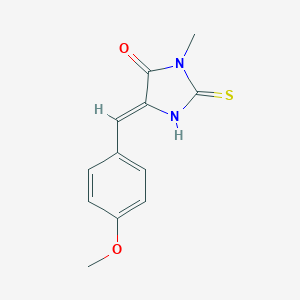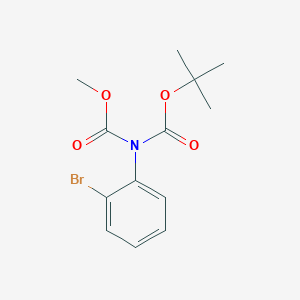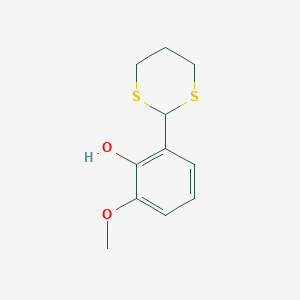
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as MMBIT, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both imidazole and thioxo groups, which makes it a potential candidate for various applications.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not yet fully understood. However, it is believed that the thioxo group present in 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone plays a crucial role in its antimicrobial and antitumor activity. The thioxo group is known to form strong coordination bonds with metal ions, which may be responsible for its activity.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has a minimal effect on the biochemical and physiological processes of living organisms. This makes it a potential candidate for various applications in the field of biotechnology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its ease of synthesis, which makes it readily available for laboratory experiments. Moreover, its minimal effect on living organisms makes it a safe compound for use in experiments. However, one of the limitations of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its limited solubility in water, which may hinder its application in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One of the areas of research could be the optimization of its synthesis method to improve its yield and purity. Moreover, the mechanism of action of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone could be further studied to understand its activity against various strains of bacteria and cancer cell lines. Additionally, the potential application of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in the field of drug delivery could also be explored.
In conclusion, 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a promising compound that has gained significant attention in the field of scientific research. Its ease of synthesis, minimal effect on living organisms, and potential antimicrobial and antitumor activity make it a potential candidate for various applications. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to form 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Moreover, 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have antitumor activity against various cancer cell lines.
Eigenschaften
Produktname |
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-14-11(15)10(13-12(14)17)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3,(H,13,17)/b10-7- |
InChI-Schlüssel |
KCIKHUDZJCKDKB-YFHOEESVSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)NC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)






![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)



